2-Amino-2-methylpropanoyl chloride
Overview
Description
2-Amino-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₈ClNO. It is a derivative of propanoic acid and contains an amino group and a methyl group attached to the alpha carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylpropanoyl chloride can be synthesized through the reaction of 2-amino-2-methylpropanol with thionyl chloride (SOCl₂). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
2-Amino-2-methylpropanol+Thionyl chloride→2-Amino-2-methylpropanoyl chloride+Hydrogen chloride+Sulfur dioxide
The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted amides or esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-amino-2-methylpropanoic acid and hydrogen chloride.
Condensation Reactions: It can participate in condensation reactions with amines to form peptides or other amide-containing compounds
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Anhydrous solvents like dichloromethane or chloroform are commonly used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine may be used to enhance reaction rates
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Peptides: Formed by reaction with amino acids
Scientific Research Applications
2-Amino-2-methylpropanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-amino-2-methylpropanoyl group into molecules.
Biology: Utilized in the synthesis of peptides and proteins for biological studies.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-amino-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in peptide synthesis, it reacts with amino groups of amino acids to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanoic acid: The hydrolyzed form of 2-amino-2-methylpropanoyl chloride.
2-Amino-2-methylpropanol: The precursor used in the synthesis of this compound.
2-Amino-2-methylpropanoic acid methyl ester: Another derivative used in organic synthesis
Uniqueness
This compound is unique due to its reactivity as an acyl chloride, making it a valuable reagent in organic synthesis. Its ability to form stable amides and esters under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-2-methylpropanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDZFZZAYKRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298011 | |
Record name | 2-Amino-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78002-19-4 | |
Record name | 2-Amino-2-methylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78002-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.